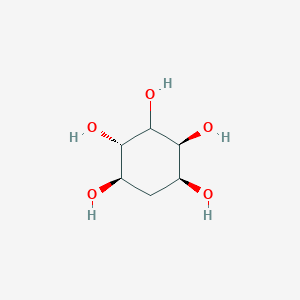
(+)-epi-Quercitol
Descripción general
Descripción
(+)-epi-Quercitol is a naturally occurring cyclitol, a type of carbohydrate that contains a cyclohexane ring with hydroxyl groups attached. It is an epimer of quercitol, differing in the configuration of one of its hydroxyl groups. This compound is found in various plants and has been studied for its potential biological activities and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-epi-Quercitol can be achieved through several methods. One common approach involves the reduction of quercetin, a flavonoid found in many plants. The reduction process typically uses sodium borohydride (NaBH4) as a reducing agent under mild conditions. Another method involves the epimerization of quercitol using specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial fermentation and enzymatic conversion, have shown promise in producing this compound on a larger scale. These methods often involve genetically engineered microorganisms that can convert precursor molecules into this compound with high specificity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(+)-epi-Quercitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms or other reduced products.
Substitution: Hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted cyclitols with different functional groups.
Aplicaciones Científicas De Investigación
(+)-epi-Quercitol has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating diseases such as diabetes and cancer.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (+)-epi-Quercitol involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit inflammatory pathways by downregulating the production of pro-inflammatory cytokines. These actions contribute to its potential therapeutic effects in various diseases.
Comparación Con Compuestos Similares
(+)-epi-Quercitol is unique compared to other similar compounds due to its specific stereochemistry and biological activities. Similar compounds include:
Quercitol: An epimer of this compound with different stereochemistry.
Inositol: Another cyclitol with a similar structure but different biological functions.
Myoinositol: A stereoisomer of inositol with distinct physiological roles.
Propiedades
IUPAC Name |
(1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPKVMRTXBRHRB-QRXFDPRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@H]([C@H]1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448728 | |
| Record name | (+)-epi-Quercitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131435-06-8 | |
| Record name | (+)-epi-Quercitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic applications of (+)-epi-Quercitol?
A1: this compound serves as a valuable starting material for synthesizing various biologically active compounds. For example, researchers successfully synthesized a series of 1- and 3-C-(aminomethyl)-1,2,3,4,5-cyclohexanepentols from this compound. [] This involved a multi-step process including protection, oxidation, condensation with nitromethane, reduction, and deprotection steps. These synthesized aminocyclitols and their N-acetyl derivatives were subsequently tested for their inhibitory activity against glycosidases, demonstrating the potential of this compound as a scaffold for developing novel enzyme inhibitors. []
Q2: Has this compound been found in natural sources alongside other bioactive compounds?
A2: Yes, this compound has been isolated from the aerial parts of Triclisia sacleuxii along with other known compounds like palmatine, isotetrandrine, and various phenolic compounds. [] This study highlights the presence of this compound in a plant traditionally used for medicinal purposes, suggesting a potential contribution to its bioactivity.
Q3: Can this compound be synthesized, and what is known about its stereochemistry?
A3: Yes, this compound can be synthesized. A total synthesis approach was employed to produce this compound, along with other quercitol isomers like (+)-allo-, (-)-proto-, (+)-talo-, (-)-gala-, (+)-gala-, neo-, and (-)-epi-quercitol. [] Notably, this synthesis strategy highlighted the importance of controlling the stereochemistry during key reactions. The successful synthesis of various quercitol isomers provides valuable tools for studying their individual biological activities and exploring potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




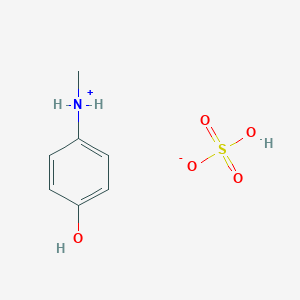
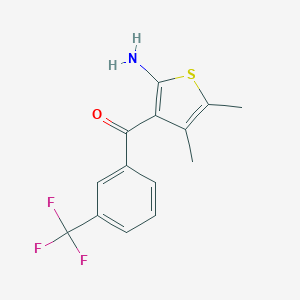
![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)

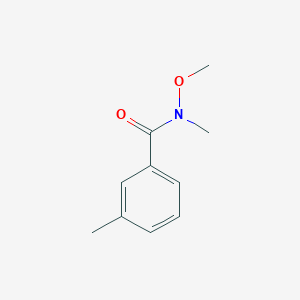
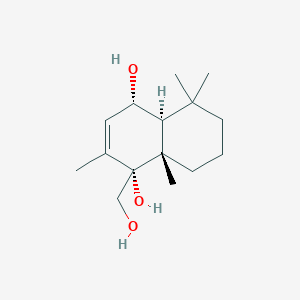
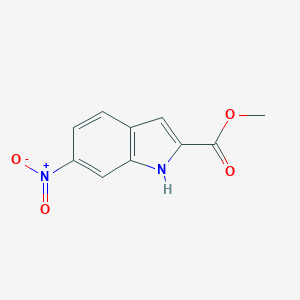
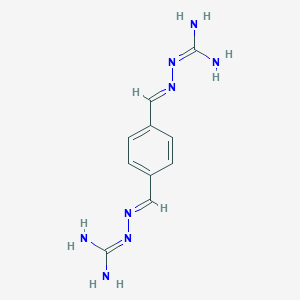
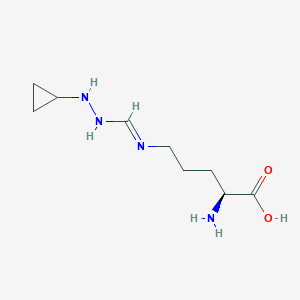
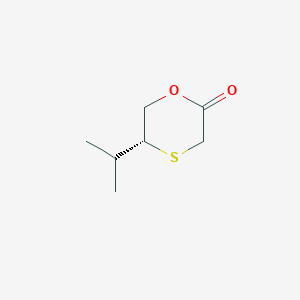
![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)
